Cas no 2632340-48-6 (1,3-Benzenediamine, 2-methyl-N1,N3-bis(2-methylphenyl)-)

1,3-Benzenediamine, 2-methyl-N1,N3-bis(2-methylphenyl)-, is a substituted aromatic diamine compound characterized by its methylphenyl functional groups. This structure enhances its utility as an intermediate in organic synthesis, particularly in the production of specialized polymers, dyes, and coordination complexes. The methyl substitutions improve solubility and reactivity, making it suitable for applications requiring tailored molecular properties. Its stability under moderate conditions and compatibility with various reaction pathways further contribute to its versatility in fine chemical manufacturing. The compound is typically handled under controlled conditions due to its potential sensitivity to oxidation and light. Proper storage and handling are recommended to maintain its integrity for synthetic applications.
1,3-Benzenediamine, 2-methyl-N1,N3-bis(2-methylphenyl)- structure
2632340-48-6 structure
Product Name:1,3-Benzenediamine, 2-methyl-N1,N3-bis(2-methylphenyl)-
CAS No:2632340-48-6
MF:C21H22N2
MW:302.412785053253
CID:4778524
PubChem ID:155292928
Update Time:2025-06-22

1,3-Benzenediamine, 2-methyl-N1,N3-bis(2-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenediamine, 2-methyl-N1,N3-bis(2-methylphenyl)-
    • 2-methyl-N1, N3-di-o-tolylbenzene-1,3-diamine
    • 2-?methyl-?N1,?N3-?bis(2-?methylphenyl)?- 1,?3-?Benzenediamine
    • 2-methyl-n1,n3-di-o-tolylbenzene-1,3-diamine
    • E86272
    • 2-Methyl-N1,N3-di-o-tolyl-1,3-benzenediamine
    • 2632340-48-6
    • starbld0046649
    • SY285982
    • MFCD33401713
    • 2-methyl-1-N,3-N-bis(2-methylphenyl)benzene-1,3-diamine
    • Inchi: 1S/C21H22N2/c1-15-9-4-6-11-18(15)22-20-13-8-14-21(17(20)3)23-19-12-7-5-10-16(19)2/h4-14,22-23H,1-3H3
    • InChI Key: UCHCBUSHBBJQLW-UHFFFAOYSA-N
    • SMILES: C1(NC2=CC=CC=C2C)=CC=CC(NC2=CC=CC=C2C)=C1C

Computed Properties

  • Exact Mass: 302.178298710g/mol
  • Monoisotopic Mass: 302.178298710g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.1
  • Topological Polar Surface Area: 24.1Ų

1,3-Benzenediamine, 2-methyl-N1,N3-bis(2-methylphenyl)- Pricemore >>

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Additional information on 1,3-Benzenediamine, 2-methyl-N1,N3-bis(2-methylphenyl)-

Introduction to 1,3-Benzenediamine, 2-methyl-N1,N3-bis(2-methylphenyl) and Its Applications in Modern Chemical Research

The compound with the CAS number 2632340-48-6, identified as 1,3-Benzenediamine, 2-methyl-N1,N3-bis(2-methylphenyl), represents a fascinating subject of study in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its complex aromatic structure, has garnered attention due to its potential applications in the development of novel therapeutic agents and advanced materials. The molecular framework of this substance incorporates multiple functional groups, including amines and methylphenyl substituents, which contribute to its unique chemical properties and reactivity.

In recent years, the field of medicinal chemistry has seen significant advancements in the design and synthesis of molecules with tailored biological activities. 1,3-Benzenediamine, 2-methyl-N1,N3-bis(2-methylphenyl) stands out as a promising candidate for further exploration due to its structural complexity and the potential for diverse interactions with biological targets. The presence of multiple aromatic rings and amine functionalities suggests that this compound may exhibit properties such as binding affinity to proteins or enzymes, making it a valuable scaffold for drug discovery efforts.

One of the most intriguing aspects of this compound is its potential role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that can selectively inhibit specific kinases, researchers aim to develop targeted therapies that minimize side effects while maximizing therapeutic efficacy. The structural features of 1,3-Benzenediamine, 2-methyl-N1,N3-bis(2-methylphenyl) make it a compelling candidate for such applications, as it can be modified to interact with the active sites of kinases or other relevant targets.

Furthermore, the compound's aromatic nature and the presence of methyl groups contribute to its stability and solubility characteristics. These properties are essential for ensuring that the molecule can be effectively formulated into pharmaceutical products. In addition to its potential in drug development, this compound may also find applications in materials science. For instance, its ability to form stable complexes with other molecules could make it useful in the design of coordination polymers or metal-organic frameworks (MOFs), which have a wide range of applications in catalysis, gas storage, and separation technologies.

Recent studies have begun to explore the synthetic pathways for 1,3-Benzenediamine, 2-methyl-N1,N3-bis(2-methylphenyl) and its derivatives. Researchers have developed novel methodologies for constructing the complex aromatic core while introducing specific functional groups at desired positions. These synthetic approaches not only enhance the accessibility of this compound but also provide opportunities for generating a library of related molecules with varying biological activities. Such libraries are invaluable tools for high-throughput screening (HTS) campaigns aimed at identifying lead compounds for further optimization.

The pharmacological profile of 1,3-Benzenediamine, 2-methyl-N1,N3-bis(2-methylphenyl) is still under investigation, but preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes or receptors. For example, derivatives of this compound have shown promise in inhibiting tyrosine kinases, which are overactive in many cancer cell lines. By modulating the structure of the molecule—such as altering the substitution patterns on the aromatic rings or introducing additional functional groups—researchers can fine-tune its biological activity to target specific diseases more effectively.

In conclusion,1,3-Benzenediamine, 2-methyl-N1,N3-bis(2-methylphenyl) (CAS no. 2632340-48-6) represents a versatile and intriguing compound with significant potential in both pharmaceuticals and materials science. Its complex structure and functional groups make it a valuable scaffold for drug discovery efforts aimed at developing targeted therapies for various diseases. As research continues to uncover new synthetic strategies and pharmacological properties,this compound is likely to play an increasingly important role in advancing our understanding of molecular interactions and their applications in medicine and technology.

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